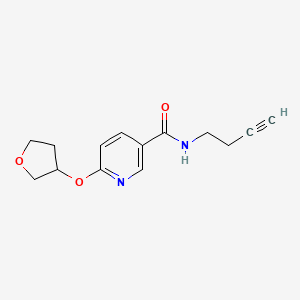

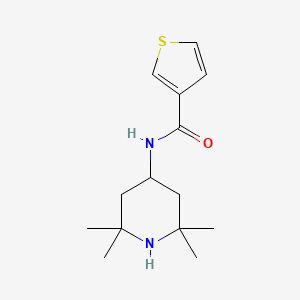

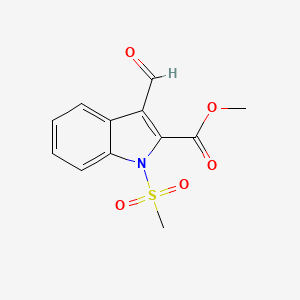

N-(4-(1H-pyrazol-3-yl)phenyl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole-based compounds are often synthesized through reactions involving formyl or acetyl groups on the C4 position of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, Methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate, has a molecular weight of 387.82 and is a white or light beige crystalline solid .Scientific Research Applications

Luminescent Supramolecular Liquid Crystals

N-(4-(1H-pyrazol-3-yl)phenyl)-3,4,5-triethoxybenzamide has contributed to the development of novel supramolecular liquid crystals that self-assemble through hydrogen bonding, forming columnar mesophases. These materials exhibit luminescent properties in the visible region, indicating potential applications in optical and electronic devices. The presence of the 1H-pyrazole moiety, rather than the amide group, is critical for mesomorphism, enabling the formation of hexagonal and rectangular columnar mesophases that display luminescence in the solid and liquid crystalline states (Moyano et al., 2013).

Anticancer Activity

Derivatives of this compound, specifically those synthesized as pyrazoline and benzamide derivatives, have shown promising anticancer activities. These activities were observed in a series of substituted pyrazole derivatives prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, indicating less toxicity and significant anti-inflammatory activities (Abdulla et al., 2014). Furthermore, the design and synthesis of N-(4-(1-Phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-substitutedbenzamide derivatives have been evaluated for their in vitro antiproliferative activities on various cancer cell lines, showing significant cytotoxic effects without affecting normal cells (Tok et al., 2020).

Antifungal and Antimicrobial Activities

Compounds with a structure similar to this compound have demonstrated antifungal and antimicrobial properties. For instance, N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides with a Benodanil-like structure showed interesting activities against some phytopathogenic fungal strains (Raffa et al., 2002). Another study highlighted the synthesis of 4-nitroso, 4-nitro, 4-diazo, and 4-chloro derivatives from N-(pyrazol-5-yl)-2-nitrobenzamides, which exhibited growth inhibitory activity against various microbial strains, indicating potential for antimicrobial applications (Daidone et al., 1992).

Mechanism of Action

properties

IUPAC Name |

3,4,5-triethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-4-27-19-13-16(14-20(28-5-2)21(19)29-6-3)22(26)24-17-9-7-15(8-10-17)18-11-12-23-25-18/h7-14H,4-6H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQKFEWVSSMSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2459229.png)

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)

![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)